

# Physical properties of D-Glucurono-6,3-lactone acetonide (melting point, solubility).

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## Compound of Interest

Compound Name:	D-Glucurono-6,3-lactone acetonide
Cat. No.:	B014291

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## Technical Guide: Physical Properties of D-Glucurono-6,3-lactone Acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **D-Glucurono-6,3-lactone acetonide**, a key intermediate in various synthetic pathways. The document details its melting point and solubility characteristics, provides standardized experimental protocols for their determination, and outlines a common synthetic workflow.

## Physical Properties

The physical characteristics of **D-Glucurono-6,3-lactone acetonide** are crucial for its handling, application in synthesis, and formulation development.

## Melting Point

**D-Glucurono-6,3-lactone acetonide** is a crystalline solid at room temperature. Its reported melting point is consistently in the range of 119-121°C[1].

Property	Value
Melting Point	119-121°C

## Solubility

The solubility of **D-Glucurono-6,3-lactone acetonide** has been qualitatively described. It is slightly soluble in chloroform and water[1]. For comparative purposes, the quantitative solubility of the parent compound, D-Glucurono-6,3-lactone, is provided below.

Table 1: Qualitative Solubility of **D-Glucurono-6,3-lactone Acetonide**

Solvent	Solubility
Chloroform	Slightly Soluble[1]
Water	Slightly Soluble[1]

Table 2: Quantitative Solubility of D-Glucurono-6,3-lactone

Solvent	Solubility ( g/100 mL)
Water	26.9[2]
Methanol	2.8[2]
Absolute Ethanol	0.7[2]
Glacial Acetic Acid	0.3[2]

## Experimental Protocols

Detailed methodologies for the determination of physical properties and a representative synthesis are provided below.

### Determination of Melting Point

A standard method for determining the melting point of a crystalline organic compound involves using a melting point apparatus.

Protocol:

- Sample Preparation: A small amount of the dry, crystalline **D-Glucurono-6,3-lactone acetonide** is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

## Determination of Solubility

The following is a general protocol for determining the solubility of a solid in a given solvent.

Protocol:

- Sample Preparation: A known mass of **D-Glucurono-6,3-lactone acetonide** is weighed accurately.
- Dissolution: A measured volume of the desired solvent is added to the solid in a sealed container maintained at a constant temperature.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Analysis: A known volume of the saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined.
- Calculation: The solubility is calculated and expressed in units such as g/100 mL or g/L.

## Synthesis of D-Glucurono-6,3-lactone Acetonide

A common synthetic route to **D-Glucurono-6,3-lactone acetonide** starts from D-glucurono-6,3-lactone and involves protection of the 1,2-diol as an acetonide.

Protocol:

- Reaction Setup: 880 mg (5 mmol) of D-glucurono-6,3-lactone is dissolved in 20 mL of dry acetone in a round-bottom flask. To this solution, 0.8525 g of copper(II) chloride dihydrate is added[3].
- Reflux: The reaction mixture is refluxed for 8 hours[3].
- Neutralization: After cooling, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate[3].
- Filtration and Drying: The solid precipitate is removed by filtration. The filtrate is dried over anhydrous sodium sulfate[3].
- Solvent Removal: The drying agent is filtered off, and the solvent is removed from the filtrate under reduced pressure to yield the crude product[3].
- Purification: The crude product is purified by column chromatography on silica gel, eluting with a chloroform:acetone (30:1) mixture, to afford pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone (**D-Glucurono-6,3-lactone acetonide**)[3].

## Visualizations

### Experimental Workflow: Synthesis of D-Glucurono-6,3-lactone Acetonide

The following diagram illustrates the key steps in the synthesis of **D-Glucurono-6,3-lactone acetonide** from D-glucurono-6,3-lactone.

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Caption: Synthetic workflow for **D-Glucurono-6,3-lactone acetonide**.

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## References

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